![molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1](/img/structure/B172366.png)

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

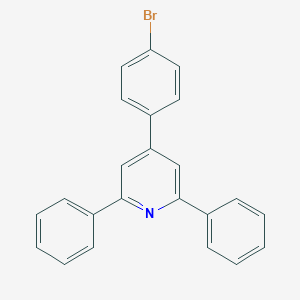

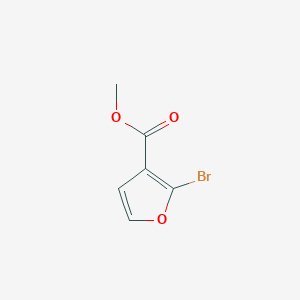

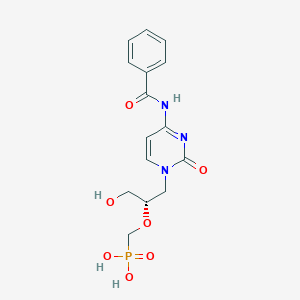

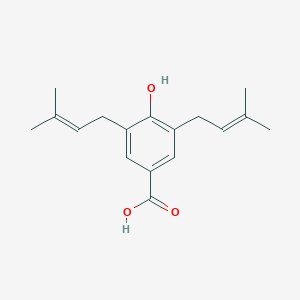

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a heterocyclic compound with the molecular formula C6H4N4O2S. This compound is part of the benzothiadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-nitrobenzo[c][1,2,5]thiadiazol-4-amine, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Btz-based compounds have been researched for photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .

Result of Action

Btz-based compounds have been used as potential visible-light organophotocatalysts , suggesting they may have effects at the molecular and cellular level related to light absorption and energy transfer.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a new polymorph of this compound, polymorph II, has been discovered, which is obtained by crystallization from solutions containing Cu(II) ions . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain ions in its environment.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .

Cellular Effects

It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that the compound exhibits stability and may undergo degradation over time

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine typically involves the nitration of benzo[c][1,2,5]thiadiazole followed by amination. One common method involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and subsequent amination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly with activated enolethers.

Common Reagents and Conditions

Reduction: Hydrogen and Pd/C or NaBH4.

Substitution: Activated enolethers in methanol or ethanol.

Major Products Formed

Reduction: 5-Aminobenzo[c][1,2,5]thiadiazole.

Substitution: N-substituted benzothiadiazolylaminoethylene derivatives.

Scientific Research Applications

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of anticancer agents targeting tumor hypoxia.

Material Science: The compound is utilized in the synthesis of fluorescent sensors and visible-light organophotocatalysts.

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

- 4-Nitrobenzo[c][1,2,5]thiadiazole

- 5-Aminobenzo[c][1,2,5]thiadiazole

- 5-Chloro-4-nitrobenzo[c][1,2,5]thiadiazole

Uniqueness

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is unique due to its specific nitro and amino functional groups, which confer distinct reactivity and biological activity. Its ability to target hypoxic tumor cells makes it particularly valuable in anticancer research .

Properties

IUPAC Name |

5-nitro-2,1,3-benzothiadiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFIKFTNZRPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378270 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-85-1 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)